molecular formula C37H54O3 B574701 Benzyl ursolate CAS No. 192211-41-9

Benzyl ursolate

Cat. No.: B574701
CAS No.: 192211-41-9
M. Wt: 546.836
InChI Key: FUFAPKOCRZYSHH-CVTBAMPXSA-N
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Description

Benzyl ursolate is a derivative of ursolic acid, a pentacyclic triterpenoid compound. It is known for its various pharmacological activities, including anti-inflammatory, anticancer, and skin-conditioning properties. This compound is often used in cosmetic formulations due to its skin-conditioning and emollient properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl ursolate can be synthesized from ursolic acid and benzyl bromide. One common method involves the reaction of ursolic acid with benzyl bromide in the presence of potassium carbonate in N,N-dimethylformamide (DMF) under an inert atmosphere. The reaction is typically carried out at room temperature for about 6 hours. The product is then isolated by pouring the reaction mixture into cold water and collecting the precipitated solid .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and conditions but utilizes larger reaction vessels and more efficient isolation techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl ursolate undergoes various chemical reactions, including:

    Oxidation: The benzylic position can be oxidized to form benzoic acid derivatives.

    Reduction: Reduction reactions can modify the ursolic acid backbone.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Reduced forms of ursolic acid.

    Substitution: Various benzyl-substituted derivatives.

Scientific Research Applications

Benzyl ursolate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of benzyl ursolate involves its interaction with various molecular targets and pathways. It exerts its effects by modulating signaling pathways involved in inflammation and cancer. For example, it can inhibit the activity of certain enzymes and transcription factors that play a role in inflammatory responses and cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the benzyl group, which enhances its solubility and bioavailability compared to ursolic acid. This modification also improves its skin-conditioning properties, making it more suitable for use in cosmetic formulations .

Properties

IUPAC Name

benzyl (1S,2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H54O3/c1-24-15-20-37(32(39)40-23-26-11-9-8-10-12-26)22-21-35(6)27(31(37)25(24)2)13-14-29-34(5)18-17-30(38)33(3,4)28(34)16-19-36(29,35)7/h8-13,24-25,28-31,38H,14-23H2,1-7H3/t24-,25+,28+,29-,30+,31+,34+,35-,36-,37+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUFAPKOCRZYSHH-CVTBAMPXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1C)C)C(=O)OCC6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)[C@@H]2[C@H]1C)C)C(=O)OCC6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H54O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30172800
Record name Benzyl ursolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30172800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

546.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192211-41-9
Record name Benzyl ursolate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0192211419
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzyl ursolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30172800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BENZYL URSOLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G6IKF0I8B4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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